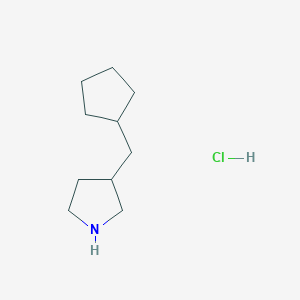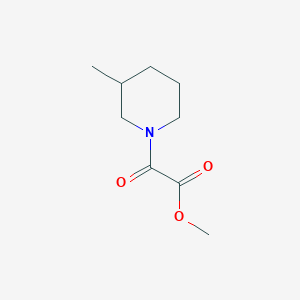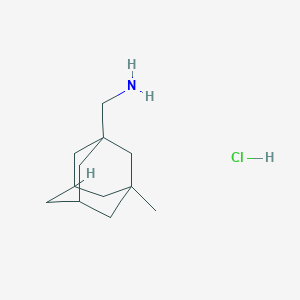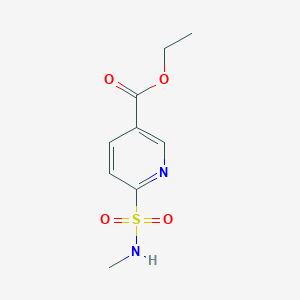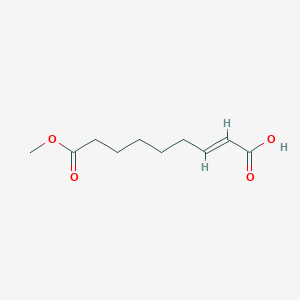
9-Methoxy-9-oxonon-2-enoic acid
Overview
Description
9-Methoxy-9-oxonon-2-enoic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 9-Methoxy-9-oxonon-2-enoic acid is represented by the formula C10H16O4 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Scientific Research Applications
Chemical Synthesis and Derivatives
Formation of Epoxy and Oxo Esters : Ricinoleic acid derivatives, including 9-methoxy-9-oxonon-2-enoic acid, have been synthesized and studied for their potential in forming various esters. This includes the preparation of methyl 9,12-epoxy-10-hydroxystearate and corresponding 10-methoxy and 10-oxo esters, primarily identified through mass spectroscopy (Abbot & Gunstone, 1971).
Synthetic Pathways for Oxonon-2-enoic Acids : High-yield synthesis pathways have been developed for compounds like (E)‐4‐oxonon‐2‐enoic acid, starting from precursors such as 2‐methoxyfuran. Such methods provide efficient routes to these compounds, vital for research and industrial applications (Maraş et al., 2008).
Biological Applications
Role in Pheromones : Compounds like 9-methoxy-9-oxonon-2-enoic acid have been identified in the mandibular gland secretion of queen honeybees, indicating their significance in insect communication and behavior (Callow et al., 1964).
Biocatalysis and Renewable Resources : There's research into using related fatty acids, like ricinoleic acid, in biocatalytic processes to produce valuable chemicals. This includes the production of ω-hydroxyundec-9-enoic acid, showcasing the potential of these compounds in sustainable chemical production (Jang et al., 2014).
Chemical Reactions and Mechanisms
Understanding Reaction Mechanisms : Studies have explored the chemical reactions involving compounds like 9-methoxy-9-oxonon-2-enoic acid. For example, the hydrolysis of related vinyl ethers and the mechanisms behind these reactions offer insights into the chemical behavior of these compounds (Burt et al., 1980).
Structural Investigation and Spectroscopy : Detailed structural and spectroscopic analyses of related enoic acids help in understanding their chemical properties. This includes X-ray crystallography, NBO analysis, and DFT calculations, essential for designing new compounds and understanding their interactions (Venkatesan et al., 2016).
properties
IUPAC Name |
(E)-9-methoxy-9-oxonon-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h5,7H,2-4,6,8H2,1H3,(H,11,12)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVXBYRQNDTLFN-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxy-9-oxonon-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
